molecular formula C22H24O4S B1336273 Elafibranor CAS No. 824932-88-9

Elafibranor

Cat. No. B1336273
M. Wt: 384.5 g/mol
InChI Key: AFLFKFHDSCQHOL-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elafibranor, also known as GFT505, is a multimodal and pluripotent medication primarily used for the treatment of atherogenic dyslipidemia in overweight patients with or without diabetes . It is an oral treatment that acts on the three sub-types of peroxisome proliferator-activated receptor (PPAR), namely PPARα, PPARγ, and PPARδ, with a preferential action on PPARα .


Molecular Structure Analysis

Elafibranor has a chemical formula of C22H24O4S and an average molecular weight of 384.49 . It belongs to the class of organic compounds known as retrochalcones .


Chemical Reactions Analysis

Elafibranor is an oral treatment that acts on the three sub-types of PPAR (PPARα, PPARγ, PPARδ) with a preferential action on PPARα . It has a sophisticated mechanism of action, able to differentially recruit cofactors to the nuclear receptor, which subsequently leads to differential regulation of genes and biological effects .


Physical And Chemical Properties Analysis

Elafibranor has a chemical formula of C22H24O4S and an average molecular weight of 384.49 . More detailed physical and chemical properties would typically be determined in a laboratory setting.

Scientific Research Applications

Elafibranor in Nonalcoholic Steatohepatitis (NASH) Treatment

Elafibranor, recognized as an agonist of the peroxisome proliferator-activated receptor-α and peroxisome proliferator-activated receptor-δ, has been studied for its efficacy in treating nonalcoholic steatohepatitis (NASH). Clinical trials have demonstrated its potential in resolving NASH without worsening fibrosis. It has been observed to improve insulin sensitivity, glucose homeostasis, lipid metabolism, and reduce inflammation in patients with NASH (Ratziu et al., 2016). Westerouen van Meeteren et al. (2020) also noted Elafibranor's effectiveness in improving key drivers of NASH progression, such as insulin resistance and serum lipid normalization (Westerouen van Meeteren et al., 2020).

Comparative Studies with Other Therapies

Comparative studies involving Elafibranor and other therapies like liraglutide have been conducted to understand their differential impacts on liver health. These studies highlight the unique pathways through which Elafibranor operates in treating liver conditions (Perakakis et al., 2021).

Meta-Analytical Assessments

Elafibranor's efficacy has been further validated through systematic reviews and meta-analyses, underscoring its role in improving various metabolic parameters in patients with liver abnormalities, particularly in the context of dyslipidemia (Malik et al., 2021).

Combination Therapies

Studies have explored the efficacy of combining Elafibranor with other drugs, like Obeticholic acid, in treating NASH. These investigations reveal the additive benefits of such combinations in improving liver histology and metabolic endpoints (Roth et al., 2019).

Potential in Primary Biliary Cholangitis (PBC)

Elafibranor has also been researched for its effectiveness in treating primary biliary cholangitis (PBC) in patients showing incomplete response to ursodeoxycholic acid. This study highlights Elafibranor's role in significantly reducing levels of alkaline phosphatase and other markers of disease activity in PBC patients (Schattenberg et al., 2021).

Animal Studies and Disease Modeling

Animal studies have been integral in understanding Elafibranor's effects. Research in diet-induced obese mouse models of NASH has shown the drug's impact on reducing steatosis and hepatic inflammation, providing insightsinto potential human applications (van den Hoek et al., 2021). Additionally, Tsai et al. (2019) explored Elafibranor's effects on chronic kidney disease progression in NASH mice, further broadening the scope of its therapeutic applications (Tsai et al., 2019).

Transcriptomic Analysis

Transcriptomic studies, such as those conducted by Boeckmans et al. (2019), have provided insights into the molecular mechanisms of Elafibranor's action in various in vitro models of NASH. This helps in understanding its broader implications in liver disease management (Boeckmans et al., 2019).

Pharmacological Development and Clinical Trials

Elafibranor's journey through clinical trials and its role in various pharmacological therapies for NAFLD/NASH has been thoroughly reviewed, providing comprehensive insights into its clinical efficacy and safety profiles (Sumida & Yoneda, 2017).

Impact on Heart Failure with Preserved Ejection Fraction (HFpEF)

Research on Golden Syrian hamsters has shown that Elafibranor not only improves diet-induced NASH but also ameliorates associated heart failure with preserved ejection fraction (HFpEF), highlighting its potential cardiovascular benefits (Briand et al., 2021).

Future Directions

Elafibranor has shown promise in clinical trials and has been granted priority review for New Drug Application (NDA) by the US Food and Drug Administration (FDA) for the treatment of primary biliary cholangitis (PBC), a rare cholestatic liver disease . The target FDA PDUFA date under priority review is June 10, 2024 . The European Medicines Agency (EMA) has also validated the Marketing Authorization Application (MAA) for elafibranor . These developments suggest that elafibranor could potentially be the first novel second-line treatment for PBC in nearly a decade .

properties

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045330
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol).
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elafibranor

CAS RN

923978-27-2, 824932-88-9
Record name 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923978-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elafibranor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAFIBRANOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elafibranor
Reactant of Route 2
Reactant of Route 2
Elafibranor
Reactant of Route 3
Reactant of Route 3
Elafibranor
Reactant of Route 4
Reactant of Route 4
Elafibranor
Reactant of Route 5
Reactant of Route 5
Elafibranor
Reactant of Route 6
Elafibranor

Citations

For This Compound
2,230
Citations
V Ratziu, SA Harrison, S Francque, P Bedossa… - Gastroenterology, 2016 - Elsevier
… Elafibranor is an agonist of the peroxisome proliferator−activated receptor-α and peroxisome proliferator−activated receptor-δ. Elafibranor … and efficacy of elafibranor in an international, …
Number of citations: 050 www.sciencedirect.com
MJ Westerouen Van Meeteren, JPH Drenth… - Expert Opinion on …, 2020 - Taylor & Francis
… of elafibranor for the treatment of nonalcoholic steatohepatitis and fibrosis. Expert opinion: Current data support an effect of elafibranor … disease stages of elafibranor and other drugs in …
Number of citations: 72 www.tandfonline.com
JM Schattenberg, A Pares, KV Kowdley… - Journal of …, 2021 - Elsevier
Background & Aims Patients with primary biliary cholangitis (PBC) who have an incomplete response to ursodeoxycholic acid remain at risk of disease progression. We investigated the …
Number of citations: 85 www.sciencedirect.com
A Malik, M Nadeem, MI Malik - Clinical Journal of Gastroenterology, 2021 - Springer
… We found that elafibranor significantly reduced the levels of ALT {MD = − 4.60 [− 8.17, − 1.04], (P = 0.01)}, GGT {MD = − 16.57 [− 26.59, − 6.56], (P < 0.01)}, TC {MD = − 0.37 [− 0.66, − …
Number of citations: 8 link.springer.com
KV Kowdley, CL Bowlus, C Levy… - … England Journal of …, 2023 - Mass Medical Soc
… in 15% of the patients in the elafibranor group and in none of the … pruritus (44 patients in the elafibranor group and 22 in the … occurred more frequently with elafibranor than with placebo …
Number of citations: 3 www.nejm.org
S Kamata, A Honda, R Ishikawa, M Akahane, A Fujita… - Antioxidants, 2023 - mdpi.com
… In contrast, elafibranor induced transactivation and coactivator recruitment (not thermal stability) of all PPAR subtypes, but the PPARδ/γ-LBD–elafibranor cocrystals were not obtained. …
Number of citations: 1 www.mdpi.com
N Perakakis, K Stefanakis, M Feigh, SS Veidal… - Liver …, 2021 - Wiley Online Library
Background & Aims This study aimed to assess and compare the effects of the GLP‐1 analog liraglutide and the PPARα/δ agonist elafibranor on liver histology and their impact on …
Number of citations: 24 onlinelibrary.wiley.com
NP Goyal, A Mencin, KP Newton, J Durelle… - Journal of Pediatric …, 2023 - journals.lww.com
… To date, elafibranor has been well tolerated with few … of elafibranor, elafibranor may be a treatment option for children with NASH. We hypothesized that oral administration of elafibranor …
Number of citations: 2 journals.lww.com
F Briand, C Heymes, L Bonada… - Clinical and …, 2020 - Wiley Online Library
The long duration of animal models represents a clear limitation to quickly evaluate the efficacy of drugs targeting nonalcoholic steatohepatitis (NASH). We, therefore, developed a rapid …
Number of citations: 8 ascpt.onlinelibrary.wiley.com
M Zhang, E Barroso, M Ruart, L Peña… - Biomedicine & …, 2023 - Elsevier
… Here, we examined the effects of elafibranor in … elafibranor treatment ameliorated steatosis, inflammation, and fibrogenesis in the livers of CD-HFD-fed mice. Unexpectedly, elafibranor …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.